molecular formula C8H11ClO5 B1311665 Diethyl 2-chloro-3-oxosuccinate CAS No. 34034-87-2

Diethyl 2-chloro-3-oxosuccinate

Cat. No. B1311665
Key on ui cas rn: 34034-87-2
M. Wt: 222.62 g/mol
InChI Key: JNQWFLVFHCCWPV-UHFFFAOYSA-N
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Patent
US08399489B2

Procedure details

A solution of thiourea (1.7 g, 22 mmol) and diethyl 2-chloro-3-oxosuccinate (5.0 g, 22 mmol) in absolute ethanol (50 mL) was heated at reflux for one hour. After cooling to room temperature the solvent was removed leaving a white solid. The solid was dissolved in water (100 mL) and the resulting precipitate was filtered and dried (4.6 g, 87%). MS (ES): 245;
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].Cl[CH:6]([C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:7]([O:9][CH2:10][CH3:11])=[O:8]>C(O)C.O>[NH2:1][C:2]1[S:3][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:4]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
5 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(C(=O)OCC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
leaving a white solid
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried (4.6 g, 87%)

Outcomes

Product
Name
Type
Smiles
NC=1SC(=C(N1)C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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